4-Cyclopropoxy-2-isopropoxyaniline is an organic compound notable for its unique structure, which features a cyclopropyl group attached to an aniline ring with an isopropoxy substituent at the ortho position relative to the amino group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties. Its molecular formula is C12H17N, and it has a molecular weight of approximately 191.27 g/mol.
This compound belongs to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms are replaced by other substituents. The cyclopropyl and isopropoxy groups contribute to its classification as a substituted aromatic amine. It is often synthesized for research purposes in laboratories focusing on organic synthesis and medicinal applications.
The synthesis of 4-Cyclopropoxy-2-isopropoxyaniline typically involves two main steps:
These synthetic routes highlight the compound's versatility as a building block in organic synthesis.
The molecular structure of 4-Cyclopropoxy-2-isopropoxyaniline consists of:
The canonical SMILES notation for this compound is CC(C)OC1=CC(C2CC2)=C(N)C=C1, which represents its unique arrangement of atoms.
4-Cyclopropoxy-2-isopropoxyaniline can undergo various chemical reactions, including:
These reactions demonstrate the compound's potential as a versatile intermediate in organic synthesis.
These properties indicate that 4-Cyclopropoxy-2-isopropoxyaniline may behave differently from traditional anilines, making it a subject of interest in both theoretical studies and practical applications.
4-Cyclopropoxy-2-isopropoxyaniline has potential applications in various scientific fields:
Research continues to explore these applications, highlighting the compound's potential in advancing scientific knowledge and technology .
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5